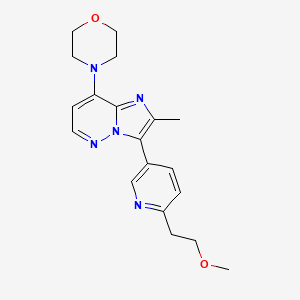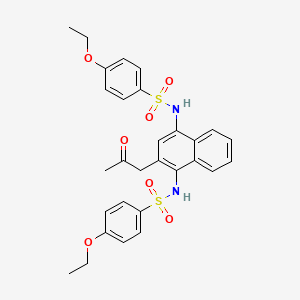
K67
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
K67 is a chemical compound known for its specific inhibition of the interaction between Kelch-like ECH-associated protein 1 (Keap1) and phosphorylated p62 (p-p62). This interaction is crucial in the regulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a significant role in cellular defense mechanisms against oxidative stress and inflammation. This compound has shown potential in inhibiting the proliferation of hepatocellular carcinoma cells by restoring the ubiquitination and degradation of Nrf2 driven by Keap1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of K67 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic compounds.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s biological activity.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in reactors to produce intermediate compounds.
Continuous Flow Processes: Continuous flow processes are employed to enhance efficiency and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product
Chemical Reactions Analysis
Types of Reactions: K67 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: Substitution reactions are commonly employed to introduce different functional groups to the core structure of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
K67 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies related to the Keap1-Nrf2 pathway and its role in oxidative stress.
Biology: In biological research, this compound is employed to study the interaction between Keap1 and p62 and its impact on cellular processes.
Medicine: this compound has shown potential in the treatment of hepatocellular carcinoma by inhibiting the proliferation of cancer cells.
Industry: this compound is used in the development of new therapeutic agents targeting the Keap1-Nrf2 pathway
Mechanism of Action
K67 exerts its effects by specifically inhibiting the interaction between Keap1 and phosphorylated p62. This inhibition prevents p-p62 from blocking the binding of Keap1 and Nrf2, thereby restoring the ubiquitination and degradation of Nrf2 driven by Keap1. The molecular targets involved in this mechanism include the Keap1 protein and the Nrf2 pathway, which play crucial roles in cellular defense against oxidative stress .
Comparison with Similar Compounds
Compound 16 (Cpd16): An analog of K67, known for its similar inhibitory effects on the Keap1-p62 interaction.
Catechin: A bioactive compound from Momordica charantia, known for its Keap1 inhibitory potential.
Chlorogenic Acid: Another bioactive compound from Momordica charantia, with similar Keap1 inhibitory properties .
Uniqueness of this compound: this compound is unique in its high specificity and potency in inhibiting the Keap1-p62 interaction. This specificity makes it a valuable tool in studying the Keap1-Nrf2 pathway and its role in various diseases, particularly in cancer research .
Properties
IUPAC Name |
4-ethoxy-N-[4-[(4-ethoxyphenyl)sulfonylamino]-3-(2-oxopropyl)naphthalen-1-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O7S2/c1-4-37-22-10-14-24(15-11-22)39(33,34)30-28-19-21(18-20(3)32)29(27-9-7-6-8-26(27)28)31-40(35,36)25-16-12-23(13-17-25)38-5-2/h6-17,19,30-31H,4-5,18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIVGOOWLHGDPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)OCC)CC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-(8-azabicyclo[3.2.1]octan-3-ylidene)-N,N-diethylxanthene-3-carboxamide](/img/structure/B608208.png)
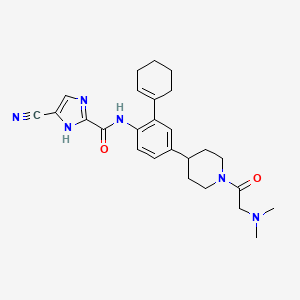

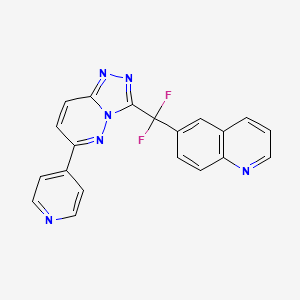
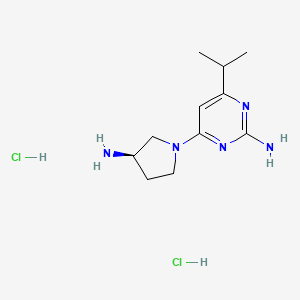
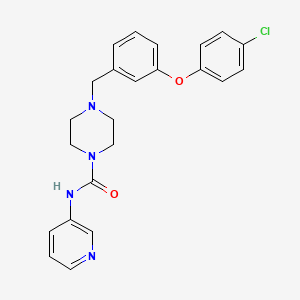
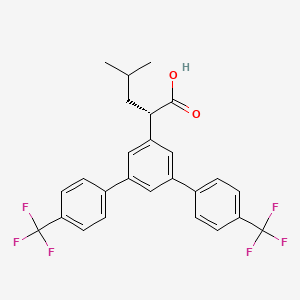
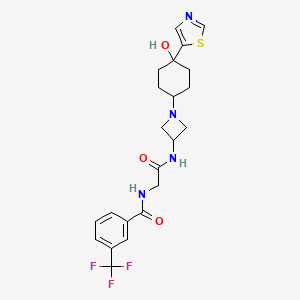
![3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B608222.png)
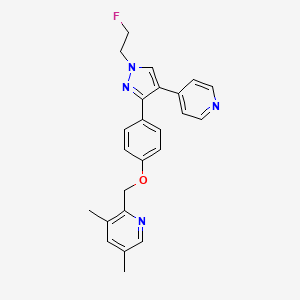
![2-[[4-[1-(2-(18F)fluoranylethyl)-4-pyridin-4-ylpyrazol-3-yl]phenoxy]methyl]-3,5-dimethylpyridine](/img/structure/B608225.png)
